molecular formula C13H10ClN3O2S B2443843 N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-24-3

N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2443843
CAS No.: 443330-24-3
M. Wt: 307.75
InChI Key: LNPTYJJHZBGDTB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolopyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-3,6-7H,4-5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPTYJJHZBGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with a suitable reagent like phosphorus oxychloride to form the thiazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-imidazo[1,2-a]pyrimidine-6-carboxamide
  • N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-pyrazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Biological Activity

N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential as an antimicrobial, anticancer, and immunosuppressive agent.

  • Molecular Formula : C19H12ClN3O2S
  • Molecular Weight : 373.84 g/mol
  • CAS Number : 2034616-08-3

1. Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, which facilitates membrane penetration.

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
N-(3-chlorophenyl)-5-oxo...E. coli15 µg/mL
N-(3-chlorophenyl)-5-oxo...S. aureus20 µg/mL

2. Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and liver cancers. The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole moiety is crucial for its cytotoxic effects.

Case Study : A study evaluated the effect of N-(3-chlorophenyl)-5-oxo... on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 12 µM.

Cell LineIC50 (µM)Mechanism of Action
HepG212Apoptosis induction via caspase activation
MCF715Cell cycle arrest at G1 phase

3. Immunosuppressive Activity

Recent investigations into the immunosuppressive properties of this compound have revealed its potential to inhibit T-cell proliferation in vitro. This activity positions it as a candidate for further development in transplant medicine and autoimmune disease treatment.

Research Findings : In vivo studies using murine models showed that administration of N-(3-chlorophenyl)-5-oxo... resulted in significant suppression of graft-versus-host disease (GVHD), indicating its efficacy as an immunosuppressive agent.

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with chloroacetic acid and substituted benzaldehydes in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. For example, the reaction of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylic acid ethyl ester with 3-chlorobenzaldehyde under reflux for 8–10 hours yields the target compound after recrystallization (e.g., 78% yield using ethyl acetate-ethanol) . Key parameters include:

  • Catalyst : Sodium acetate (1.5 g per 0.01 mol substrate).
  • Temperature : Prolonged reflux (≥100°C).
  • Purification : Slow evaporation of ethyl acetate-ethanol solutions for single-crystal growth.

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core exhibits a puckered conformation, with deviations up to 0.224 Å from planarity (flattened boat structure). Key steps include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), θ range 2.6–25.0°.
  • Refinement : SHELXL-2018/3 for full-matrix least-squares refinement .
  • Validation : Analysis of residual electron density (<0.35 eÅ⁻³) and R-factor convergence (<0.05).
    Example data for a related compound:
ParameterValue
Space groupP 1
Unit cell dimensionsa=8.984 Å, b=9.613 Å, c=10.226 Å
Dihedral angles80.94° (between fused rings)

Advanced Research Questions

Q. How can contradictions in crystallographic refinement outcomes be resolved?

Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

  • Validation tools : PLATON’s ADDSYM to detect missed symmetry .
  • Hydrogen bonding analysis : Graph set notation (e.g., C—H···O bifurcated bonds) to validate intermolecular interactions .
  • Multi-software cross-check : Compare SHELXL refinements with Olex2 or CRYSTALS outputs to identify outliers .

Q. What substituent effects dominate the biological activity of thiazolo[3,2-a]pyrimidine derivatives?

The 3-chlorophenyl group enhances lipophilicity and π-π stacking, while the carboxamide moiety enables hydrogen bonding. For example:

SubstituentImpact on ActivitySource
3-ChlorophenylIncreased antimicrobial potency
Methoxy groupsReduced cytotoxicity
Methodologically, activity is assessed via:
  • Docking studies : PDB ID 1M17 (bacterial dihydrofolate reductase).
  • SAR analysis : Comparing IC₅₀ values of analogs with varying substituents.

Q. How can reaction yields be optimized in heterocyclic systems with competing side reactions?

Optimization strategies include:

  • Stepwise temperature control : Initial reflux (100–110°C) followed by gradual cooling to minimize decomposition.
  • Catalyst screening : Sodium acetate vs. K₂CO₃ for regioselective cyclization .
  • In situ monitoring : TLC or HPLC to track intermediates (e.g., thioamide intermediates at Rf 0.5 in ethyl acetate/hexane).

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